
Ciclopirox-d11 |A-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ciclopirox-d11 β-D-Glucuronide is a deuterium-labeled metabolite of Ciclopirox β-D-Glucuronide. It is primarily used in scientific research as a stable isotope-labeled compound. The molecular formula of Ciclopirox-d11 β-D-Glucuronide is C18H14D11NO8, and it has a molecular weight of 394.46 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ciclopirox-d11 β-D-Glucuronide is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Ciclopirox β-D-Glucuronide molecule. The process involves the substitution of hydrogen atoms with deuterium atoms in the parent compound, Ciclopirox β-D-Glucuronide .
Industrial Production Methods
The industrial production of Ciclopirox-d11 β-D-Glucuronide involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The process is carried out under controlled conditions to ensure the purity and stability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Ciclopirox-d11 β-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Ciclopirox-d11 β-D-Glucuronide is widely used in scientific research, including:
Chemistry: It is used as a tracer in chemical reactions to study reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace the pathways of drug metabolism.
Medicine: It is employed in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes
Mecanismo De Acción
Ciclopirox-d11 β-D-Glucuronide exerts its effects by interacting with specific molecular targets and pathways. The deuterium labeling affects the pharmacokinetic and metabolic profiles of the compound, making it useful for studying drug metabolism and pharmacokinetics. The compound’s mechanism of action involves binding to target proteins and enzymes, influencing their activity and function .
Comparación Con Compuestos Similares
Ciclopirox-d11 β-D-Glucuronide is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Ciclopirox β-D-Glucuronide: The non-deuterated form of the compound.
Ciclopirox: The parent compound without glucuronidation.
Ciclopirox olamine: A synthetic antifungal agent used in the treatment of superficial mycoses
Ciclopirox-d11 β-D-Glucuronide’s uniqueness lies in its stable isotope labeling, which provides valuable insights into drug metabolism and pharmacokinetics that are not possible with non-labeled compounds.
Propiedades
Fórmula molecular |
C18H25NO8 |
|---|---|
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-methyl-2-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)pyridin-1-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C18H25NO8/c1-9-7-11(10-5-3-2-4-6-10)19(12(20)8-9)27-18-15(23)13(21)14(22)16(26-18)17(24)25/h7-8,10,13-16,18,21-23H,2-6H2,1H3,(H,24,25)/t13-,14-,15+,16-,18-/m0/s1/i2D2,3D2,4D2,5D2,6D2,10D |
Clave InChI |
RRBPTSPRUYTJLL-MYZFTKPNSA-N |
SMILES isomérico |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])C2=CC(=CC(=O)N2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C)([2H])[2H])([2H])[2H])[2H] |
SMILES canónico |
CC1=CC(=O)N(C(=C1)C2CCCCC2)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



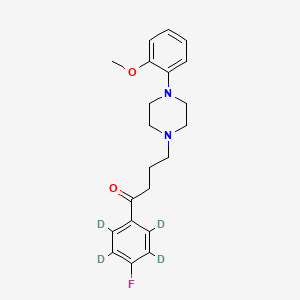

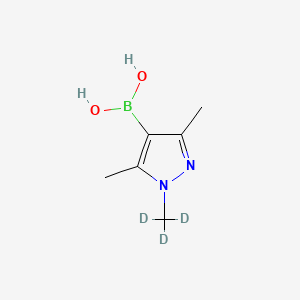

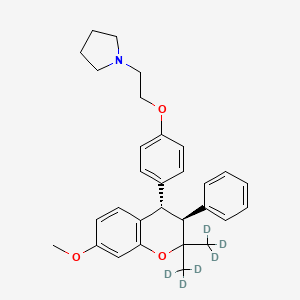
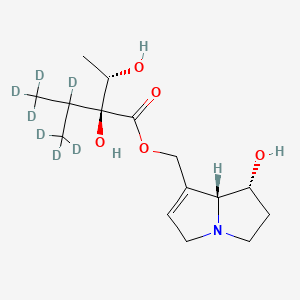
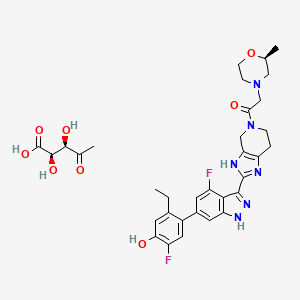
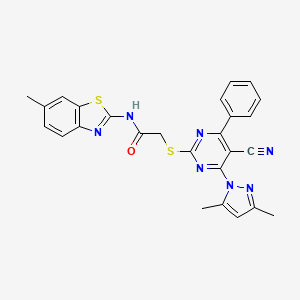
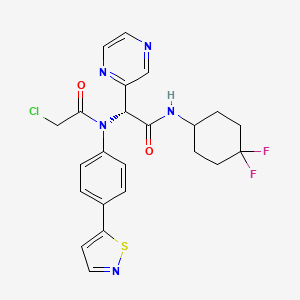
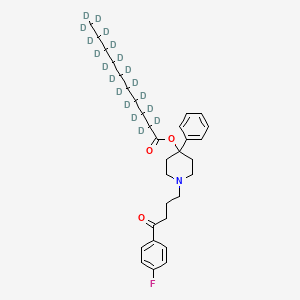
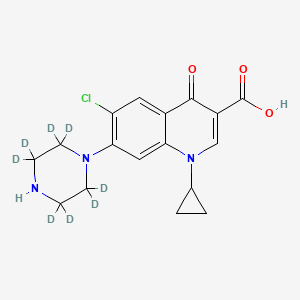
![2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4](/img/structure/B12418806.png)

